molecular formula C16H27ClN2O B14751149 3-Carbamoyl-1-decylpyridinium chloride CAS No. 2520-49-2

3-Carbamoyl-1-decylpyridinium chloride

Cat. No.: B14751149
CAS No.: 2520-49-2
M. Wt: 298.8 g/mol
InChI Key: ZGWULIQTOCTJOD-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-decylpyridinium chloride is a chemical compound with the molecular formula C18H30ClN3O2 It is a member of the pyridinium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-decylpyridinium chloride typically involves the reaction of decylamine with nicotinic acid, followed by chlorination. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-decylpyridinium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-Carbamoyl-1-decylpyridinium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Medicine: It may be explored for its potential therapeutic properties and as a component in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-decylpyridinium chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Carbamoyl-1-decylpyridinium chloride include:

    Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.

    Nicotinamide derivatives: Used in various biochemical and pharmaceutical applications.

Uniqueness

What sets this compound apart from similar compounds is its unique structural properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

2520-49-2

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

1-decylpyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C16H26N2O.ClH/c1-2-3-4-5-6-7-8-9-12-18-13-10-11-15(14-18)16(17)19;/h10-11,13-14H,2-9,12H2,1H3,(H-,17,19);1H

InChI Key

ZGWULIQTOCTJOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Origin of Product

United States

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